4-aminothiophene-3-carboxylic Acid

概要

説明

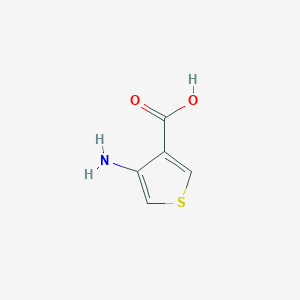

4-aminothiophene-3-carboxylic acid: is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 4-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

作用機序

Target of Action

4-Aminothiophene-3-carboxylic Acid is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of biological effects and are considered biologically active compounds . They have been shown to modulate the activity of Calcium-Activated Chloride Channels (CaCC) in the single Purkinje neurons of rat cerebellum . The nature of the effect on CaCC varies from inhibition to potentiation of CaCC currents .

Mode of Action

The interaction of this compound with its targets involves modulation of the CaCC activity . Depending on the nature of the substitution in the thiophene fragment, the nature of the effect on CaCC varies from inhibition to potentiation of CaCC currents .

Biochemical Pathways

Thiophene derivatives, including this compound, are known to impact various biochemical pathways. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Result of Action

The result of the action of this compound involves modulation of the CaCC activity, which can vary from inhibition to potentiation of CaCC currents . This modulation can have various downstream effects, potentially contributing to the compound’s various pharmacological properties .

生化学分析

Biochemical Properties

4-Aminothiophene-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with calcium-activated chloride channels in neurons, where it can either block or potentiate the currents . This interaction suggests that this compound may modulate neuronal excitability and signal transduction.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, derivatives of this compound have shown cytostatic selectivity for certain cancer cell lines, such as T-cell lymphoma, prostate cancer, and hepatoma cells . This selectivity indicates that the compound may affect cell cycle regulation and apoptosis in these cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, certain derivatives of this compound have been found to inhibit IKB kinase β (IKKβ), which plays a role in the NF-κB signaling pathway . This inhibition can result in altered gene expression and reduced inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, high doses of certain derivatives have been associated with toxic effects in animal studies . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are areas of active research. Studies have shown that it can influence the activity of enzymes involved in its own metabolism, thereby affecting its overall bioavailability and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported via ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions:

Gewald Reaction: This is a common method for synthesizing aminothiophene derivatives.

Paal-Knorr Reaction: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.

Fiesselmann Synthesis: This method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Oxidation: 4-aminothiophene-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products:

科学的研究の応用

Pharmaceutical Applications

4-Aminothiophene-3-carboxylic acid serves as a crucial building block for the development of novel pharmaceuticals. Its derivatives have been studied for their therapeutic effects, particularly as phosphodiesterase inhibitors, which are essential in treating cardiovascular diseases and erectile dysfunction.

- Cardiovascular Treatment : Compounds derived from this compound exhibit strong affinity for cGMP and cAMP phosphodiesterases. This characteristic makes them suitable for developing medications aimed at heart failure and related conditions. The compounds can be formulated into various dosage forms including tablets, capsules, and injectables, with dosages typically ranging from 1 to 500 mg .

- Cancer Research : Recent studies have highlighted the potential of thiophene derivatives in oncology. For instance, certain derivatives have shown enhanced cytotoxicity against HepG-2 and HCT-116 cancer cell lines, outperforming established chemotherapeutics like Sorafenib. These compounds induce apoptosis through mechanisms involving p53 elevation and modulation of the Bax/Bcl-2 ratio .

Material Science Applications

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials:

- Polymer Chemistry : The compound is used as a precursor in the synthesis of polymers with specific electrical and optical properties. Its incorporation into polymer matrices can enhance conductivity and thermal stability, making it valuable for electronic applications.

Biochemical Research

This compound is also significant in biochemical research:

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes has been investigated extensively. For example, its role as an inhibitor of vascular endothelial growth factor receptors (VEGFRs) has been documented, suggesting its utility in anti-angiogenic therapies .

Cardiovascular Drug Development

A study demonstrated that derivatives of this compound effectively inhibited phosphodiesterase activity, leading to increased cGMP levels. This mechanism is crucial for muscle relaxation and anti-inflammatory effects, making these compounds promising candidates for cardiovascular therapies .

Anti-Cancer Activity

In a comparative analysis of various thiophene derivatives against cancer cell lines, two specific compounds derived from this compound showed significantly higher cytotoxicity than traditional treatments. Mechanistic studies revealed that these compounds caused cell cycle arrest and apoptosis through modulation of key apoptotic proteins .

Material Properties Enhancement

Research into the incorporation of this compound into polymeric systems has shown improvements in mechanical strength and electrical conductivity. These enhancements are attributed to the unique interactions between the thiophene moieties within the polymer matrix .

類似化合物との比較

- 2-aminothiophene-3-carboxylic acid

- 5-aminothiophene-2-carboxylic acid

- 4-aminothiophene-2-carboxylic acid

Comparison:

- 4-aminothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other aminothiophene carboxylic acids, it may exhibit different pharmacological properties and synthetic utility .

生物活性

4-Aminothiophene-3-carboxylic acid is a thiophene-based compound that has garnered attention for its diverse biological activities. This compound's unique substitution pattern contributes to its reactivity and potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and research findings.

This compound primarily interacts with calcium-activated chloride channels (CaCC) in neurons. This interaction can modulate CaCC activity, leading to either inhibition or potentiation of calcium currents, which is crucial in various physiological processes. The compound has been shown to influence several biochemical pathways, exhibiting a range of pharmacological properties.

The compound's biochemical properties are significant in understanding its biological activity:

- Enzyme Interaction : It interacts with various enzymes and proteins, impacting cellular signaling pathways and gene expression. Notably, it can inhibit IKB kinase β (IKKβ), affecting the NF-κB signaling pathway.

- Cellular Effects : this compound influences cellular metabolism and has demonstrated cytostatic selectivity against specific cancer cell lines, including T-cell lymphoma and prostate cancer .

Research Findings

Recent studies have provided insights into the compound's efficacy across different contexts:

Case Studies

- Cytotoxicity in Cancer Cells : Research indicated that certain derivatives of this compound exhibited higher cytotoxicity against HepG-2 cells compared to standard treatments like Sorafenib. Compounds derived from this structure showed significant effects on cell cycle arrest and apoptosis induction .

- Selectivity in Tumor Cell Lines : A study on 2-aminothiophene-3-carboxylic acid derivatives revealed their selective cytostatic effects on T-cell lymphoma and prostate cancer cells, with lower effective concentrations than those observed in non-tumorigenic cells .

Dosage Effects

The biological effects of this compound vary with dosage. Lower doses may yield therapeutic benefits, while higher doses can lead to toxicity in animal models. For instance, high doses have been associated with adverse effects in various studies.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-Aminothiophene-3-carboxylic Acid | Different substitution pattern | Anticancer activity |

| 5-Aminothiophene-2-carboxylic Acid | Varying pharmacological profiles | Antimicrobial properties |

| 4-Aminothiophene-2-carboxylic Acid | Distinct reactivity due to substitution | Potential anti-inflammatory effects |

特性

IUPAC Name |

4-aminothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYGDBMTPPBJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332544 | |

| Record name | 4-aminothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26112-64-1 | |

| Record name | 4-aminothiophene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。